

An In-depth Technical Guide on 3β-Acetoxyurs-11-en-28,13β-olide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Acetoxy-11-ursen-28,13-olide

Cat. No.: B14868553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

 3β -Acetoxyurs-11-en-28,13 β -olide, a derivative of the ursane-type pentacyclic triterpenoid family, has garnered attention within the scientific community for its potential therapeutic applications. As a member of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer effects, this compound presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive review of the available literature on 3β -Acetoxyurs-11-en-28,13 β -olide, focusing on its chemical properties, synthesis, and biological activities. Detailed experimental protocols for relevant assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways potentially modulated by this class of compounds are illustrated to provide a deeper understanding of its mechanism of action.

Chemical and Physical Properties

 3β -Acetoxyurs-11-en-28,13 β -olide, also known as 11,12-dehydroursolic lactone acetate, is a structurally complex natural product derivative. Its core structure is a pentacyclic ursane skeleton, characterized by a five-ring system. The molecule possesses an acetoxy group at the 3 β position, a double bond between carbons 11 and 12, and a β -lactone ring formed between the carboxylic acid at C-28 and the hydroxyl group at C-13.



Table 1: Physicochemical Properties of 3β-Acetoxyurs-11-en-28,13β-olide

| Property | Value Source | | |
|-------------------|-------------------|--------------------------|--|
| Molecular Formula | C32H48O4 | PubChem CID: 21606662[1] | |
| Molecular Weight | 496.7 g/mol | PubChem CID: 21606662[1] | |
| CAS Number | 35959-08-1 | PubChem CID: 21606662[1] | |
| Appearance | Solid (predicted) | | |
| Solubility | Soluble in DMSO | TargetMol | |

Spectroscopic Data:

While a comprehensive public database of the complete spectroscopic data for 3β -Acetoxyurs-11-en-28,13 β -olide is not readily available, data for the parent compound, ursolic acid, can provide a useful reference for the characteristic signals of the ursane scaffold.

Table 2: ¹H and ¹³C NMR Spectral Data for Ursolic Acid (CDCl₃)

| Position | δC | δH (J in Hz) | | |
|----------|------|---------------------|--|--|
| 1 | 38.9 | 1.31 m, 1.00 m | | |
| 2 | 27.2 | 1.63-1.54 m | | |
| 3 | 78.8 | 3.19 dd (4.5, 10.0) | | |
| 4 | 38.8 | - | | |
| 5 | 55.1 | 0.75 d (10.5) | | |
| | | | | |
| | | | | |

Note: This is a partial dataset for the precursor compound, ursolic acid, and is intended for comparative purposes.[2][3][4]



Crystallographic Data:

A crystal structure of 3β -Acetoxyurs-11-en-28,13 β -olide is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 935680. This data provides precise information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles, confirming its stereochemistry. Researchers with access to the CCDC database can retrieve the full crystallographic information file (CIF) for detailed analysis.

Synthesis and Experimental Protocols

 3β -Acetoxyurs-11-en-28,13 β -olide is reported to be a reduction product of 11-ketoursolic acid. While a detailed, step-by-step published synthesis protocol is not readily available, a general plausible synthetic workflow can be outlined based on standard organic chemistry reactions.



Click to download full resolution via product page

Caption: Plausible synthetic workflow for 3β -Acetoxyurs-11-en-28,13 β -olide.

General Experimental Approach:

- Acetylation of Ursolic Acid: Ursolic acid would first be acetylated at the C-3 hydroxyl group using a standard acetylating agent such as acetic anhydride in the presence of a base like pyridine.
- Oxidation at C-11: The resulting 3-acetoxyursolic acid would then be oxidized at the C-11
 position to introduce a ketone. This could be achieved using various oxidizing agents, for
 instance, chromium trioxide.
- Reduction and Intramolecular Lactonization: The crucial step involves the reduction of the C-11 keto group and subsequent intramolecular lactonization. This transformation could potentially be achieved using a reducing agent that also facilitates the formation of the lactone ring between the C-28 carboxylic acid and the C-13 position, possibly through a



rearrangement or a radical-mediated cyclization. The exact conditions for this step would be critical to control the stereochemistry and achieve the desired product.

Biological Activity and Assays

3β-Acetoxyurs-11-en-28,13β-olide has been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and shows weak to moderate anti-proliferative effects on the A2780 human ovarian cancer cell line.[5]

3.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. 3β-Acetoxyurs-11-en-28,13β-olide has been identified as a mixed-type inhibitor of PTP1B.[5]

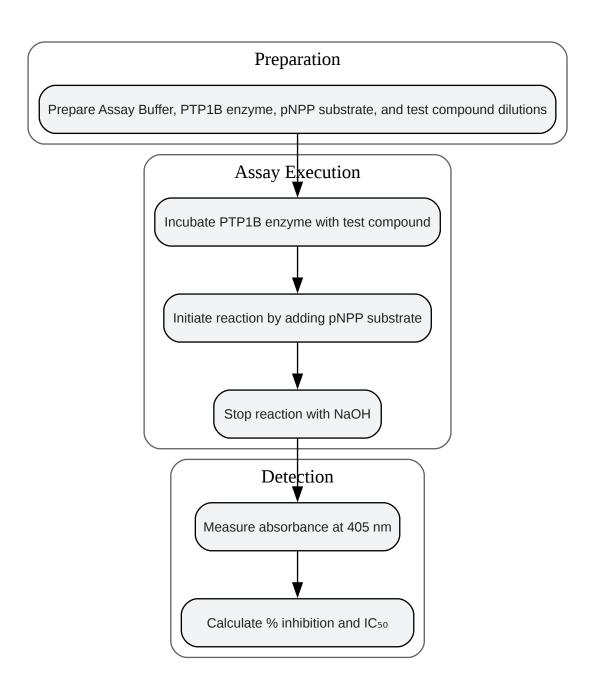
Table 3: Biological Activity of 3β-Acetoxyurs-11-en-28,13β-olide

| Target/Cell Line | Activity | IC50 Value | Source |
|---------------------------------|-------------------------------------|---------------|--------------|
| PTP1B | Mixed-type inhibitor | Not specified | TargetMol[5] |
| A2780 (Human Ovarian Cancer) | Weak to moderate anti-proliferative | Not specified | TargetMol[5] |

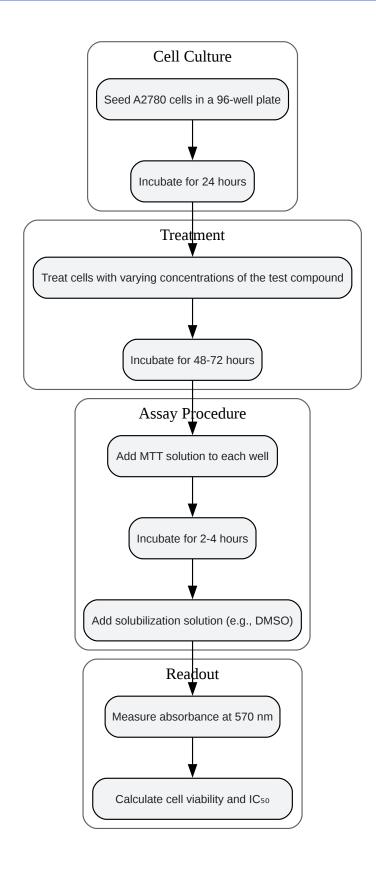
Experimental Protocol: PTP1B Inhibition Assay

This protocol is a generalized procedure based on commonly used methods.

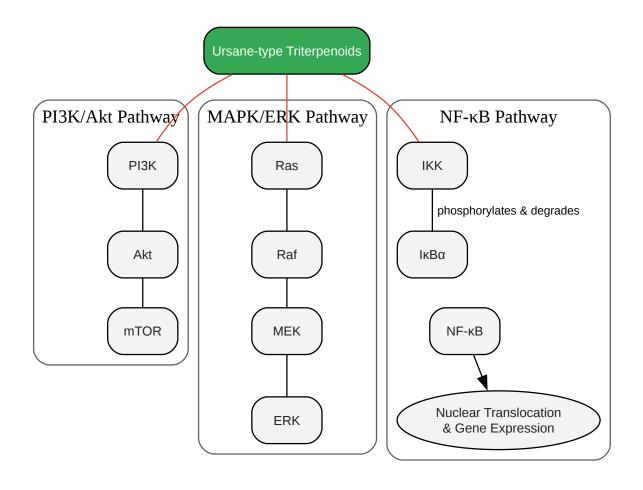












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Acetoxy-11-ursen-28,13-olide | C32H48O4 | CID 21606662 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetmol.cn [targetmol.cn]



To cite this document: BenchChem. [An In-depth Technical Guide on 3β-Acetoxyurs-11-en-28,13β-olide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14868553#3beta-acetoxyurs-11-en-28-13beta-olide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com